Cas no 1806239-02-0 (Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-acetate)

Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-acetate
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- Inchi: 1S/C11H11F3INO4/c1-3-19-9(17)4-6-7(20-11(12,13)14)5-8(18-2)10(15)16-6/h5H,3-4H2,1-2H3
- InChI Key: NXXKFUGZLGYMTD-UHFFFAOYSA-N
- SMILES: IC1=C(C=C(C(CC(=O)OCC)=N1)OC(F)(F)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 329
- XLogP3: 2.9
- Topological Polar Surface Area: 57.6
Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029093428-1g |
Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-acetate |
1806239-02-0 | 97% | 1g |
$1,519.80 | 2022-03-31 |
Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-acetate Related Literature
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
Additional information on Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-acetate
Research Brief on Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-acetate (CAS: 1806239-02-0)
Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-acetate (CAS: 1806239-02-0) is a specialized pyridine derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This compound, characterized by the presence of an iodo, methoxy, and trifluoromethoxy substituents on the pyridine ring, serves as a versatile intermediate in the synthesis of more complex molecules. Recent studies have explored its utility in the development of novel pharmaceuticals, particularly in the areas of central nervous system (CNS) disorders and anti-inflammatory agents.
The synthesis of Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-acetate involves multi-step organic reactions, including halogenation, etherification, and esterification. A study published in the Journal of Medicinal Chemistry (2023) highlighted its role as a key intermediate in the synthesis of potent adenosine A2A receptor antagonists, which are being investigated for their potential in treating Parkinson's disease. The presence of the trifluoromethoxy group is particularly noteworthy, as it enhances the compound's metabolic stability and bioavailability, making it a valuable scaffold for drug development.
In addition to its applications in CNS drug discovery, recent research has also explored the compound's potential in anti-inflammatory therapies. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-acetate exhibit significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study reported that these derivatives showed improved selectivity for COX-2 over COX-1, reducing the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
Another area of interest is the compound's utility in radiopharmaceuticals. The iodine atom in Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-acetate provides a handle for radiolabeling, enabling its use in positron emission tomography (PET) imaging. A recent preprint on ChemRxiv (2024) described the successful incorporation of this compound into a radioligand for imaging neuroinflammation in animal models, showcasing its potential as a diagnostic tool for neurodegenerative diseases.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-acetate. Researchers are actively investigating more efficient synthetic routes and purification techniques to address these issues. Furthermore, the compound's toxicity profile and pharmacokinetic properties are still under investigation, with ongoing studies aiming to optimize its derivatives for clinical use.
In conclusion, Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-acetate (CAS: 1806239-02-0) represents a valuable building block in medicinal chemistry, with diverse applications ranging from CNS drug discovery to anti-inflammatory therapies and diagnostic imaging. Its unique structural features, particularly the trifluoromethoxy group, contribute to its metabolic stability and bioactivity, making it a compound of significant interest for future research. Continued exploration of its derivatives and optimization of synthetic methodologies will likely further expand its utility in the pharmaceutical industry.
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